molecular formula C7H5N3O2 B11921936 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid

7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid

Cat. No.: B11921936
M. Wt: 163.13 g/mol
InChI Key: ILPZKYLBBFMCCV-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridazine ring. Its core structure distinguishes it from related compounds through the arrangement of nitrogen atoms in the pyridazine ring (adjacent nitrogens at positions 1 and 2) compared to pyrimidine derivatives (nitrogens at positions 1 and 3).

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-4-1-2-8-10-6(4)9-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

ILPZKYLBBFMCCV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Pyrrole Derivatives

A primary synthetic route involves the cyclization of functionalized pyrrole precursors. For instance, 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid undergoes intramolecular cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride and triethylamine at 70°C, yielding dihydro intermediates. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran (THF) at 40–70°C aromatizes the ring system to produce the target compound. Key advantages include high yields (up to 97.6%) and scalability, though DDQ’s cost and handling requirements may limit industrial adoption.

Vilsmeier–Haack Reaction for Core Formation

The Vilsmeier–Haack reaction enables the construction of the pyrrolo[2,3-c]pyridazine skeleton from 4-aroyl pyrroles. This method involves formylation at the α-position of the pyrrole ring, followed by condensation with hydrazines. For example, treating 4-aroyl pyrroles with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates dicarbonyl intermediates, which cyclize upon reaction with hydrazine hydrate. DFT calculations support the regioselectivity of this pathway, favoring the 6-carboxylic acid derivative.

Oxidation of Dihydro Precursors

DDQ-Mediated Aromatization

Dihydro intermediates such as 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are oxidized using DDQ in solvents like THF or methyl tert-butyl ether. The reaction proceeds via a two-electron transfer mechanism, achieving near-quantitative conversion at 60°C. This method is critical for introducing aromaticity but requires careful control of stoichiometry (1:1–1:3 substrate-to-DDQ ratio) to avoid over-oxidation.

Carboxylation Strategies

Direct Carboxylation via C–H Activation

Recent advances utilize palladium-catalyzed C–H carboxylation. For example, 4-bromo-1H-pyrrolo[2,3-b]pyridine undergoes carboxylation with carbon monoxide (CO) in the presence of Pd(OAc)₂ and 1,10-phenanthroline, yielding the 6-carboxylic acid derivative. Optimized conditions (80°C, 20 atm CO) achieve 85% conversion, though bromine substituents may limit substrate versatility.

Hydrolysis of Ester Precursors

Methyl or ethyl esters of pyrrolopyridazine derivatives are hydrolyzed under basic conditions. For instance, ethyl 7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is treated with 10% NaOH at reflux, followed by acidification to yield the carboxylic acid. This method offers simplicity but requires ester precursors, which may necessitate additional synthetic steps.

Alternative Pathways

Electrocyclization of Carbodiimide Intermediates

A novel approach involves the electrocyclization of 2-(pyrrol-3-yl)benzene derivatives bearing carbodiimide moieties. Under thermal conditions (120°C in 1,2-dichlorobenzene), these intermediates undergo 6π-electrocyclization to form the pyrrolo[2,3-c]pyridazine core. While this method is elegant, low yields (9.2% overall) and complex starting materials hinder practicality.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Intramolecular Cyclization73–97%Scalable, high regioselectivityRequires toxic oxidants (DDQ)
Vilsmeier–Haack60–74%Atom-economic, regiocontrolledSensitive to moisture
Pd-Catalyzed Carboxylation85%Direct C–H activationHigh-pressure conditions
Electrocyclization9.2%Novel mechanism, no directing groupsLow yield, complex precursors

Industrial Considerations

Current industrial protocols remain underdeveloped, with most methods optimized for laboratory-scale synthesis. Key challenges include:

  • Cost of DDQ : Substitution with greener oxidants (e.g., MnO₂) is under investigation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) could improve the sustainability of carboxylation routes.

  • Purification : Chromatography dominates lab-scale purification, but crystallization protocols are needed for bulk production .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it inhibits α-amylase, which plays a significant role in carbohydrate metabolism, potentially aiding in the management of diabetes.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound are being explored for their anti-inflammatory effects. They may modulate key inflammatory mediators, positioning them as promising candidates for treating inflammatory diseases .
  • Anticancer Potential : The compound's ability to influence signaling pathways relevant to cell proliferation and differentiation suggests potential applications in cancer therapy. Studies indicate that it may inhibit tumor growth by targeting specific molecular pathways associated with cancer progression .

Several studies have documented the applications and effects of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid:

  • A study demonstrated its effectiveness as an enzyme inhibitor in vitro, showing significant inhibition of α-amylase activity compared to control groups. This finding supports its potential use in managing diabetes through dietary regulation of carbohydrate absorption.
  • Another investigation focused on its anti-inflammatory properties, revealing that the compound significantly reduced pro-inflammatory cytokines in cell culture models. This suggests a mechanism by which it could be developed into a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit kinase activity, leading to the modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid and analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Synthesis Yield Key Applications
7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid Pyrrolo[2,3-c]pyridazine -COOH at C6 C₇H₅N₃O₂ 163.13 ~3.02 Not reported Bcl-xL inhibition
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine -COOH at C6 C₇H₅N₃O₂ 163.13 3.02 ± 0.30 85% Drug synthesis intermediate
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine -Cl at C2, C4; -COOH at C6 C₇H₃Cl₂N₃O₂ 232.024 Not reported Not reported Therapeutic agent candidate

Key Observations:

  • Core Structure Impact: Despite identical molecular formulas (C₇H₅N₃O₂) for the first two compounds, the pyridazine vs. pyrimidine cores lead to distinct electronic environments.
  • Substituent Effects : Chlorination (e.g., 2,4-dichloro derivative) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Acidity : The pKa (~3.02) suggests moderate solubility in physiological conditions, favoring ionization at intestinal pH, which is critical for oral bioavailability .

Biological Activity

Overview

7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-c]pyridazine core, which is recognized for its ability to interact with various biological targets. Its carboxylic acid functional group plays a crucial role in its biological activity, influencing solubility and interaction with enzymes and receptors.

Target Interactions

Research indicates that 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid may exert its effects through several mechanisms:

  • Inhibition of Prostaglandin E2 and Interleukin Activity : Similar compounds have shown the ability to inhibit prostaglandin E2 synthesis and interleukin activity, suggesting that this compound may interact with inflammatory pathways.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism. This inhibition can lead to altered glucose metabolism, making it a candidate for diabetes management.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways. For instance:

  • MAPK/ERK Pathway Modulation : It has been observed to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. This modulation may have implications for cancer treatment and regenerative medicine.

Anti-inflammatory Activity

7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid demonstrates significant anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory cytokines and mediators in various cell types. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound has shown promise in cancer research:

  • Inhibition of Tumor Cell Growth : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. For example, compounds structurally related to 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid have demonstrated IC50 values ranging from 0.1 to 10 µM against various tumor cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acidA549 (lung cancer)9.4
Related Compound ABEL-7402 (liver cancer)7.8
Related Compound BMCF-7 (breast cancer)10.4

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid in RAW264.7 macrophages. The results showed that treatment with the compound significantly reduced nitric oxide production induced by lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.

Cancer Cell Line Studies

In vitro studies on various cancer cell lines have highlighted the compound's ability to induce apoptosis and inhibit proliferation. For instance, treatment with the compound resulted in increased Bcl-2/Bax ratios, downregulation of cytochrome C release, and inhibition of caspase activity in PC12 cells exposed to oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid, and what are their mechanistic considerations?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate with hydrazine hydrate under reflux conditions. Key steps include nucleophilic substitution and ring closure. Reaction optimization involves controlling stoichiometry (e.g., hydrazine hydrate in ethanol at 0.015 mol per 0.01 mol substrate) and reflux duration (5–7 hours) to avoid side products like 5-benzamido derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid and its derivatives?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for phenyl substituents) and carboxy group signals (δ ~170 ppm in 13C^{13}\text{C} NMR) .
  • MS : Use ESI-MS to detect molecular ions (e.g., [M+H]+^+) and fragmentation patterns. For example, methyl ester derivatives show characteristic peaks at m/z 271.05 for [C13_{13}H10_{10}N4_4O3_3+H]+^+ .
  • IR : Identify carbonyl stretches (~1680–1720 cm1^{-1}) and NH/OH vibrations (3200–3500 cm1^{-1}) to confirm carboxylic acid functionality .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling predictions and experimental spectral data for 7H-Pyrrolo[2,3-c]pyridazine derivatives?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT) by comparing optimized geometries with X-ray crystallography data (if available) .
  • Step 2 : Reconcile NMR shifts using solvent-effect corrections (e.g., PCM models) and dynamic averaging for tautomeric equilibria.
  • Step 3 : Cross-check experimental MS fragmentation with in silico predictions (e.g., MassFrontier) to identify discrepancies in substituent effects .

Q. How can reaction conditions be optimized to improve yield in the synthesis of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylate esters?

  • Methodological Answer :

  • Catalysis : Use Suzuki coupling (e.g., Pd catalysts) for regioselective functionalization, achieving >50% yield .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates during cyclization .
  • Workup : Employ ion-exchange resins (e.g., Dowex 50WX2) for efficient purification of carboxylate salts, reducing losses during crystallization .

Q. What purification challenges arise during the synthesis of 7H-Pyrrolo[2,3-c]pyridazine derivatives, and how are they addressed?

  • Methodological Answer :

  • Challenge : Co-precipitation of hydrazine byproducts.
  • Solution : Use gradient pH adjustments (e.g., HCl to pH 3–4) to selectively precipitate the target compound .
  • Advanced Technique : Apply membrane separation (e.g., nanofiltration) for high-purity recovery of acid derivatives, leveraging molecular weight cutoffs (~200–500 Da) .

Q. How do electronic and steric effects of substituents influence the reactivity of 7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) activate the pyridazine ring for nucleophilic aromatic substitution, while electron-donating groups (e.g., methyl) reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl) hinder coupling at position 7; mitigate via microwave-assisted synthesis to enhance kinetic control .

Notes

  • Advanced questions integrate methodologies from synthesis, computational chemistry, and analytical validation.
  • References align with peer-reviewed protocols (e.g., Z. Naturforsch., EPA DSSTox) to ensure authority .

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